molecular formula C8F8 B14643631 2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene CAS No. 52196-63-1

2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene

Katalognummer: B14643631
CAS-Nummer: 52196-63-1
Molekulargewicht: 248.07 g/mol
InChI-Schlüssel: NUIUUMOACKMRNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene is a compound belonging to the family of benzoannulated cyclobutenes. It is characterized by its unique structure, which includes a bicyclic framework with extensive fluorination. This compound is notable for its stability and distinct chemical properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

The synthesis of 2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene is typically carried out through the irradiation of octafluorostyrene. This method involves specific reaction conditions to ensure the successful formation of the desired compound. The process is detailed in various studies, highlighting the importance of precise control over the reaction environment .

Analyse Chemischer Reaktionen

2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents and conditions.

Common reagents used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which 2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves interactions at the molecular level. The extensive fluorination of the compound influences its reactivity and stability, affecting how it interacts with other molecules. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its extensive fluorination, which imparts distinct chemical properties and stability compared to its analogs .

Eigenschaften

CAS-Nummer

52196-63-1

Molekularformel

C8F8

Molekulargewicht

248.07 g/mol

IUPAC-Name

2,3,4,5,7,7,8,8-octafluorobicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C8F8/c9-3-1-2(4(10)6(12)5(3)11)8(15,16)7(1,13)14

InChI-Schlüssel

NUIUUMOACKMRNW-UHFFFAOYSA-N

Kanonische SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(C2(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.